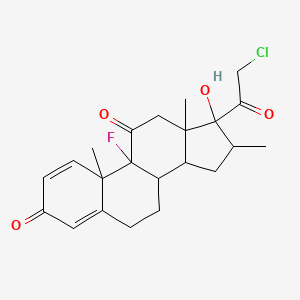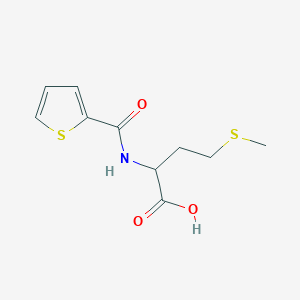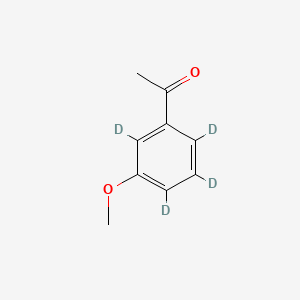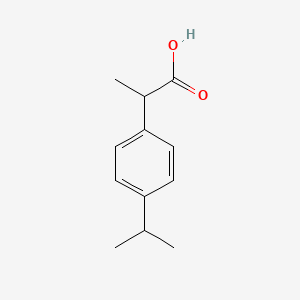
Einecs 266-337-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3,3’-methylenebis[5-methyloxazolidine] typically involves the reaction of formaldehyde with 5-methyloxazolidine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the two oxazolidine rings. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
3,3’-methylenebis[5-methyloxazolidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,3’-methylenebis[5-methyloxazolidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a cross-linking agent in the study of protein structures.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and resins, providing enhanced stability and durability.
Wirkmechanismus
The mechanism of action of 3,3’-methylenebis[5-methyloxazolidine] involves its ability to form stable cross-links between molecules. This cross-linking capability is due to the presence of reactive methylene groups that can interact with various functional groups in target molecules. The molecular targets and pathways involved include interactions with amine and hydroxyl groups, leading to the formation of stable covalent bonds .
Vergleich Mit ähnlichen Verbindungen
3,3’-methylenebis[5-methyloxazolidine] can be compared with other similar compounds such as:
Bisoxazolidines: These compounds also contain oxazolidine rings but differ in the nature of the linking group.
Methylenebisoxazolidines: Similar to 3,3’-methylenebis[5-methyloxazolidine], these compounds have methylene bridges but may vary in the substitution pattern on the oxazolidine rings.
The uniqueness of 3,3’-methylenebis[5-methyloxazolidine] lies in its specific substitution pattern and the resulting chemical properties, which make it particularly useful in applications requiring stable cross-linking .
Eigenschaften
CAS-Nummer |
66375-39-1 |
|---|---|
Molekularformel |
C16H23NO4S |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-aminoethanol;5-butylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H16O3S.C2H7NO/c1-2-3-6-11-7-4-9-13-12(11)8-5-10-14(13)18(15,16)17;3-1-2-4/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);4H,1-3H2 |
InChI-Schlüssel |
KYQKSJPWPMCTDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
![4-[[[2-(Acetylamino)benzoyl]oxy]methyl]-20-ethyl-1alpha,6beta,16beta-trimethoxyaconitane-7,8,14alpha-triol 14-acetate](/img/structure/B15126264.png)

![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)



![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)


![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)

